molecular formula C18H12ClNO3S2 B2515894 3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolan-4-one CAS No. 882082-97-5

3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B2515894
CAS No.: 882082-97-5
M. Wt: 389.87
InChI Key: SAKNCVHTSCGFAH-MHWRWJLKSA-N
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Description

3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolan-4-one is a useful research compound. Its molecular formula is C18H12ClNO3S2 and its molecular weight is 389.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Interactions

The compound, due to its structural complexity, is involved in various synthetic and chemical interaction studies. It's part of a broader class of compounds, including 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines, which react with nitrile oxides to afford compounds like Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines. The interconversion routes and structural elucidation of these compounds have been a subject of research, highlighting the chemical versatility of such compounds (Kandeel & Youssef, 2001).

Biological Activities

The compound and its derivatives have shown promising biological activities. Specifically, derivatives such as N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives exhibit significant inhibition on bacterial and fungal growth, suggesting potential therapeutic applications (Akbari et al., 2008).

Antimicrobial Studies

Linked heterocyclic compounds containing Pyrazole-pyrimidine-thiazolidin-4-one structures have been synthesized, with the derivatives showing good inhibitory activity against various tested organisms. The presence of certain moieties in these compounds enhances their antimicrobial properties, demonstrating the importance of structural modification in developing potent antimicrobial agents (Reddy et al., 2010).

Antineoplastic and Antimycobacterial Activities

The compound's derivatives have been synthesized and evaluated for antineoplastic and antimycobacterial activities. Some derivatives have shown moderate selectivity against melanoma cancer cells and promising antimycobacterial activity at low toxicity levels, suggesting their potential in cancer therapy and infection control (Atamanyuk et al., 2013).

Properties

IUPAC Name

(5E)-3-(4-chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO3S2/c19-12-2-4-13(5-3-12)20-17(21)16(25-18(20)24)10-11-1-6-14-15(9-11)23-8-7-22-14/h1-6,9-10H,7-8H2/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKNCVHTSCGFAH-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.